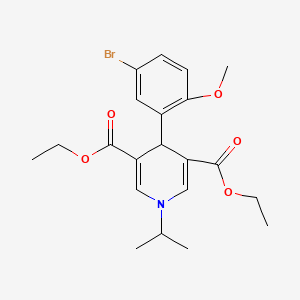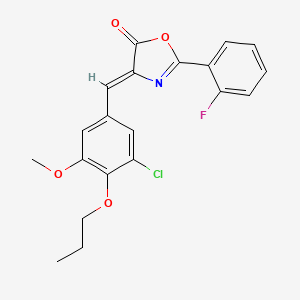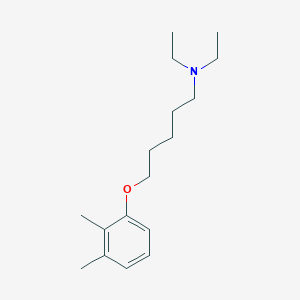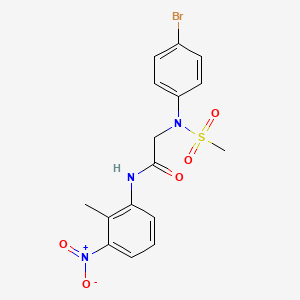![molecular formula C27H18O4 B4705870 7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4705870.png)
7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Übersicht
Beschreibung
7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. This compound has been extensively studied for its various pharmaceutical applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one in lab experiments is its versatility. This compound can be used in a wide range of assays to study its various pharmacological effects. Additionally, this compound has been extensively studied, and its synthesis method has been optimized, which makes it readily available for use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in some assays.
Zukünftige Richtungen
There are still many areas of research that need to be explored with regards to 7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one. Some of the future directions for research include:
1. Studying the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Investigating the mechanism of action of this compound in more detail to better understand its pharmacological effects.
3. Developing more efficient synthesis methods for this compound to improve its yield and purity.
4. Studying the potential of this compound as a treatment for viral and bacterial infections.
5. Investigating the potential of this compound as a therapeutic agent for various types of cancer.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its various pharmaceutical applications. This compound exhibits anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties, and has neuroprotective effects. While there are some limitations to using this compound in lab experiments, its versatility and availability make it a valuable tool for studying its various pharmacological effects. There are still many areas of research that need to be explored with regards to this compound, and it holds great potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its various pharmaceutical applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-(2-naphthalen-2-yl-2-oxoethoxy)-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O4/c28-25(21-11-10-18-6-4-5-9-20(18)14-21)17-30-22-12-13-23-24(19-7-2-1-3-8-19)16-27(29)31-26(23)15-22/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESXYFQTTAUPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole](/img/structure/B4705821.png)



![N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4705841.png)


![N-[4-(4-morpholinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4705857.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4705861.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4705862.png)



